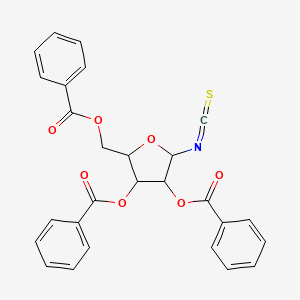

2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

化学反応の分析

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルイソチオシアネートは、以下を含むさまざまな化学反応を起こします。

置換反応: イソチオシアネート基は求核置換反応に関与し、チオ尿素誘導体を形成することができます。

酸化と還元: この化合物は特定の条件下で酸化または還元される可能性がありますが、これらの反応はあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、酸、塩基、および求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究用途

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルイソチオシアネートは、幅広い科学研究用途を有しています。

化学: これは、ヌクレオシドおよび他の複雑な分子の合成のためのビルディングブロックとして役立ちます.

生物学: この化合物は、核酸相互作用および修飾の研究に使用されます。

科学的研究の応用

2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of nucleosides and other complex molecules.

Biology: The compound is used in the study of nucleic acid interactions and modifications.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

作用機序

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルイソチオシアネートの作用機序には、生物学的分子中の求核部位との相互作用が含まれます。イソチオシアネート基は、アミノ酸、ヌクレオチド、および他の生体分子と共有結合を形成し、それらの機能に影響を与える修飾につながります。 この相互作用は、病気の過程に関与する特定の分子経路を標的とする治療用途において重要です .

類似化合物の比較

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルイソチオシアネートは、次のような類似の化合物と比較することができます。

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルシアニド: この化合物は、抗ウイルスヌクレオシドの合成に使用され、HIVおよびB型肝炎との闘いにおける用途があります.

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルクロリド: ヌクレオシド合成および他の化学反応で使用される別の関連化合物です.

2,3,5-トリ-O-ベンゾイル-β-D-リボフラノシルイソチオシアネートの独自性は、イソチオシアネート基にあります。これは、その類似体と比較して、独自の反応性と用途を提供します。

類似化合物との比較

2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl isothiocyanate can be compared with similar compounds such as:

2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl cyanide: This compound is used in the synthesis of antiviral nucleosides and has applications in combating HIV and hepatitis B.

2,3,5-Tri-O-benzoyl-b-D-ribofuranosyl chloride: Another related compound used in nucleoside synthesis and other chemical reactions.

The uniqueness of this compound lies in its isothiocyanate group, which provides distinct reactivity and applications compared to its analogs.

特性

IUPAC Name |

(3,4-dibenzoyloxy-5-isothiocyanatooxolan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO7S/c29-25(18-10-4-1-5-11-18)32-16-21-22(34-26(30)19-12-6-2-7-13-19)23(24(33-21)28-17-36)35-27(31)20-14-8-3-9-15-20/h1-15,21-24H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVSFHIUQVIIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

![6-(Bromomethyl)-2-oxaspiro[3.3]heptane](/img/structure/B12283721.png)

![Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B12283731.png)

![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B12283739.png)

![1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt](/img/structure/B12283768.png)